C22H24Ino4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H24INO4 N-Fmoc-3-iodo-L-alanine tert-butyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester typically involves the protection of the amino group of 3-iodo-L-alanine with the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group. The tert-butyl ester is then formed by reacting the carboxyl group with tert-butyl alcohol under acidic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine component.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-iodo-L-alanine tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions typically occur under mild conditions with the use of solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are derivatives where the iodine atom is replaced by another functional group.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
N-Fmoc-3-iodo-L-alanine tert-butyl ester has several scientific research applications:
Chemistry: It is used as a chiral reagent in the synthesis of unnatural amino acids.
Biology: The compound is used in peptide synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-Fmoc-3-iodo-L-alanine tert-butyl ester primarily involves its role as a building block in chemical synthesis The Fmoc group protects the amino group during reactions, preventing unwanted side reactionsThis makes the compound highly versatile in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-bromo-L-alanine tert-butyl ester
- N-Fmoc-3-chloro-L-alanine tert-butyl ester
- N-Fmoc-3-fluoro-L-alanine tert-butyl ester
Uniqueness
N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, providing greater versatility in synthetic applications.
Properties
Molecular Formula |
C22H24INO4 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
4-methoxy-6,6-dimethyl-5-(3-phenoxyprop-1-ynyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
InChI |
InChI=1S/C22H24NO4.HI/c1-23(2)12-11-16-14-19-21(27-15-26-19)22(24-3)20(16)18(23)10-7-13-25-17-8-5-4-6-9-17;/h4-6,8-9,14,18H,11-13,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SNYIQYFROJQYDD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4)OC)OCO3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.